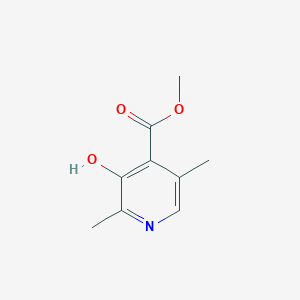

Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C9H11NO3 |

|---|---|

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-5-4-10-6(2)8(11)7(5)9(12)13-3/h4,11H,1-3H3 |

InChI-Schlüssel |

SOYYXHBKYSJKDY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C(=C1C(=O)OC)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification of 3-Hydroxy-2,5-dimethylpyridine-4-carboxylic Acid

The foundational step involves converting the free acid into its methyl ester form. This process is typically achieved through acid-catalyzed esterification:

-

- Reagents: Methanol (as the alcohol component), sulfuric acid (as a catalyst)

- Conditions: Reflux under anhydrous conditions

- Duration: Several hours until completion, monitored via TLC or HPLC

-

$$

\text{3-Hydroxy-2,5-dimethylpyridine-4-carboxylic acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4,\ \text{Reflux}} \text{Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate}

$$

This method is standard in organic synthesis for converting carboxylic acids to methyl esters, ensuring high purity and yield.

Preparation via Esterification of Corresponding Acid Chloride

An alternative method involves converting the acid to its acid chloride, then reacting with methanol:

- Step 1 : Convert acid to acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

- Step 2 : React acid chloride with methanol under controlled conditions to form the methyl ester.

This approach often yields a cleaner product with fewer side reactions, especially suitable for sensitive compounds.

Hydroxy Group Functionalization

The hydroxyl group at the 3-position can be introduced or modified via selective hydroxylation or substitution reactions, often following the esterification:

- Protection/Deprotection Strategies : If necessary, protecting groups may be employed to prevent undesired reactions at other sites.

- Direct Hydroxylation : Using reagents like osmium tetroxide or via radical-mediated processes, though these are less common for pyridine derivatives due to their aromatic stability.

Synthetic Route Summary

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Esterification of acid | Methanol, sulfuric acid, reflux | Formation of methyl ester |

| 2 | Hydroxylation or functionalization | Specific hydroxylation reagents | Introduction of hydroxyl group at position 3 |

| 3 | Purification | Chromatography, recrystallization | Isolation of pure methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate |

Notes on Synthesis Optimization

- Reaction Monitoring : Use TLC or HPLC to track ester formation.

- Purification : Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity.

- Yield Considerations : Reaction conditions such as temperature, molar ratios, and catalysts significantly influence yields.

Additional Research Findings

Patent literature indicates that the synthesis of methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate can be integrated into multi-step processes involving pyridine ring modifications, including halogenation and further substitution, to obtain derivatives with specific functional groups for pharmaceutical or chemical applications.

Analyse Chemischer Reaktionen

Hydroxylation Reactions

Pyridine derivatives with hydroxyl groups can undergo biochemical hydroxylation using microbial systems, as demonstrated in oxyfunctionalization studies. For instance, bacterial strains like Pseudomonas putida can catalyze hydroxylation at specific positions on pyridine rings, potentially influencing the reactivity of the 3-hydroxy group in the target compound .

Nucleophilic Substitution

The thiomethyl group in related pyridine derivatives undergoes nucleophilic substitution under specific conditions. For example, 3-ethyloxycarbonyl-2-methylthiothieno[2,3-b]pyridine derivatives react with nucleophiles via S-N bond cleavage, though direct analogs to the target compound are not explicitly described .

Reaction Conditions and Optimization

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | Silver carbonate, toluene, heat | O-alkylated intermediates |

| Suzuki-Miyaura Coupling | Palladium catalyst, aryl boronic acid | Biaryl derivatives |

| Demethylation | AlCl₃, CH₂Cl₂ | Deprotected hydroxyl groups |

Structural-Activity Relationships (SAR)

Substituent position significantly impacts reactivity and biological activity in pyridine derivatives. For example, in 3,5-dimethylpyridin-4(1H)-one analogs, 6-methyl substitution enhances AMPK activation activity compared to 3- or 4-methyl variants, likely due to conformational effects (e.g., dihedral angles in biphenyl moieties) .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Variations

The following table compares the key structural features and properties of Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate with related compounds identified in the literature:

Key Structural and Functional Differences

Core Structure: The target compound features a fully aromatic pyridine ring, whereas dihydropyridine derivatives (e.g., Hantzsch-type compounds) have a partially saturated ring, reducing aromaticity but enhancing conformational flexibility . Benzothiazepinones (e.g., ) incorporate a seven-membered heterocyclic ring, offering distinct electronic and steric properties compared to pyridines .

Substituent Effects: Hydroxyl vs. In contrast, 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde () lacks a hydroxyl group, increasing lipophilicity and altering reactivity due to the aldehyde moiety . Ester vs. Carboxylic Acid: The methyl ester in the target compound reduces acidity compared to carboxylic acid derivatives (e.g., β-hydroxy-β-aryl propanoic acids), influencing pharmacokinetic properties such as membrane permeability .

Biological Implications: Pyridine derivatives with hydroxyl and ester groups (e.g., the target compound) are hypothesized to exhibit antioxidant activity similar to dihydrobenzofuran derivatives (), where hydroxyl groups scavenge free radicals . Dihydropyridines () are known for calcium channel-blocking activity, but the fully aromatic pyridine core of the target compound may shift its mechanism toward enzyme inhibition or receptor modulation .

Biologische Aktivität

Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate (also known as 3-hydroxy-2,5-dimethylpyridine-4-carboxylic acid methyl ester) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and related research findings.

Chemical Structure and Properties

Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate belongs to the class of pyridinecarboxylic acids, characterized by a pyridine ring with hydroxyl and carboxyl functional groups. Its molecular formula is C_10H_13NO_3, and it exhibits both hydrophilic and lipophilic properties due to the presence of hydroxyl and carboxyl groups.

Antimicrobial Properties

Pyridine derivatives have been explored for their antimicrobial activities. A review highlighted that certain pyridine scaffolds can inhibit multidrug-resistant pathogens . While direct evidence for methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate's antimicrobial properties is sparse, the broader class of pyridine compounds shows promise against Gram-positive bacteria such as Staphylococcus aureus.

Synthesis and Modifications

The synthesis of methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate can be achieved through various methods involving the functionalization of pyridine derivatives. For example, regioselective reductions and alkylation reactions have been documented in literature . These synthetic pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

- Synthesis via Biotransformation : A study demonstrated the biotransformation of pyridine derivatives using microbial cells to produce hydroxylated products efficiently . This method could be adapted to synthesize methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate with improved yields.

- Anticancer Research : In vivo studies on related compounds showed enhanced antitumor activity against leukemia models. The structural modifications in these analogs often lead to improved efficacy .

- Pharmacological Evaluation : Recent evaluations of pyridine derivatives have focused on their interactions with biological targets such as PD-L1 inhibitors. These studies underline the importance of structural optimization in enhancing binding affinity and therapeutic potential .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Antitumor Activity | Promising activity observed in related compounds |

| Antimicrobial Activity | Potential against Gram-positive bacteria |

| Synthesis Methods | Biotransformation and regioselective reduction |

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate?

Methodological Answer:

The compound can be synthesized via modified Hantzsch 1,4-dihydropyridine routes, which involve cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives. Key steps include:

- Reagent Selection : Use methyl acetoacetate and 3-hydroxy-2,5-dimethylpyridine derivatives as precursors.

- Esterification : Employ acid-catalyzed esterification (e.g., H₂SO₄ or HCl in methanol) to introduce the methyl carboxylate group.

- Purification : Recrystallization from ethanol or methanol is recommended for isolating high-purity crystals. Chromatography (silica gel, ethyl acetate/hexane) may resolve byproducts.

Validation : Confirm purity via melting point analysis, NMR (¹H/¹³C), and mass spectrometry (ESI-MS) .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters include:

- Spectroscopy :

- ¹H NMR: Look for downfield shifts (~δ 12-14 ppm) indicative of the hydroxyl proton.

- IR: Confirm ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹.

Advanced: How can protein-binding interactions be systematically analyzed for this compound?

Methodological Answer:

- Fluorescence Quenching Assays :

- Model Protein : Use bovine serum albumin (BSA) due to its well-characterized binding sites.

- Procedure :

Titrate increasing concentrations of the compound into a BSA solution (λₑₓ = 280 nm, λₑₘ = 340 nm).

Record fluorescence intensity changes and calculate binding constants (Kₐ) using Stern-Volmer (Kₛᵥ) and Benesi-Hildebrand equations.

- Interpretation : A linear Stern-Volmer plot suggests static quenching (complex formation). Negative ΔG values confirm spontaneity .

- Competitive Binding Studies : Displace site-specific probes (e.g., warfarin for Site I) to identify binding regions on BSA.

Advanced: What challenges arise in resolving crystallographic data contradictions for this compound?

Methodological Answer:

- Disordered Groups : Methyl and hydroxyl groups may exhibit rotational disorder. Mitigate by:

- Applying restraints (e.g., DFIX, SIMU) in SHELXL during refinement.

- Using high-resolution data (>0.8 Å) to resolve overlapping electron density.

- Twinned Crystals : Test for twinning via PLATON’s TwinRotMat or ROTAX. If detected, refine with TWIN/BASF commands in SHELXL .

- Validation Tools : Cross-check with CCDC Mercury for bond-length/angle outliers and CheckCIF for systematic errors.

Advanced: How does the compound’ fluorescence properties influence its application in bioimaging?

Methodological Answer:

- Spectral Profiling :

- Measure absorbance (UV-Vis) and emission (fluorescence) in solvents of varying polarity (e.g., DMSO, water).

- Look for solvatochromic shifts to assess intramolecular charge transfer (ICT) behavior.

- Quantum Yield Calculation : Compare integrated fluorescence intensity to a reference dye (e.g., rhodamine B).

- Cell Imaging :

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions :

- Temperature: -20°C in amber vials to prevent photodegradation.

- Humidity: Use desiccants (silica gel) to avoid ester hydrolysis.

- Stability Monitoring :

- Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products.

- ¹H NMR: Monitor hydroxyl proton integrity over time.

Advanced: How can computational methods complement experimental data for this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities with protein targets (e.g., kinases). Parameters:

- Grid box centered on active sites (e.g., ATP-binding pocket).

- Flexible ligand docking to account for hydroxyl group rotation.

- DFT Calculations :

- Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gap).

- Compare calculated IR/NMR spectra with experimental data to validate conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.